molecular formula C20H29N3O3 B7014410 N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide

N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide

Cat. No.: B7014410
M. Wt: 359.5 g/mol
InChI Key: JCKIPPDPCKDKKH-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for scientific research.

Properties

IUPAC Name

N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-5-15(3)21-19(24)17-8-9-18(14(2)11-17)22-20(25)23(4)12-16-7-6-10-26-13-16/h7-9,11,15H,5-6,10,12-13H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKIPPDPCKDKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)NC(=O)N(C)CC2=CCCOC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the butan-2-yl group through alkylation reactions. The 3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl group can be added using carbamoylation reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. Continuous flow reactors can also be employed to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for specific diseases.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism by which N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)carbamoyl]amino]-3-methylbenzamide can be compared with other benzamide derivatives, such as N-butan-2-yl-4-aminobenzamide and N-butan-2-yl-4-methylbenzamide.
  • Compounds with similar functional groups, such as 3,6-dihydro-2H-pyran derivatives, can also be considered for comparison.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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